molecular formula C12H23N B12100027 N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine

N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine

Cat. No.: B12100027
M. Wt: 181.32 g/mol
InChI Key: GJXSAVAROOVANN-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine is a secondary amine featuring a cyclohexane backbone substituted with a methyl group at the 2-position and a 1-cyclopropylethyl moiety attached to the nitrogen atom. This compound belongs to the broader class of cyclohexanamine derivatives, which are frequently explored in medicinal chemistry for their conformational flexibility and ability to interact with biological targets .

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine

InChI

InChI=1S/C12H23N/c1-9-5-3-4-6-12(9)13-10(2)11-7-8-11/h9-13H,3-8H2,1-2H3

InChI Key

GJXSAVAROOVANN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(C)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Attachment to Ethyl Chain: The cyclopropyl group is then attached to an ethyl chain through a nucleophilic substitution reaction.

    Cyclohexane Ring Formation: The cyclohexane ring is synthesized through a cyclization reaction, often involving a Grignard reagent.

    Introduction of Methyl and Amine Groups: The methyl group is introduced via alkylation, and the amine group is added through reductive amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing catalysts to enhance reaction efficiency and yield. Common industrial methods include:

    Catalytic Hydrogenation: To introduce the amine group.

    High-Pressure Reactions: To facilitate the formation of the cyclopropyl group and cyclohexane ring.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

    Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Ketones, alcohols.

    Reduction Products: Secondary amines, hydrocarbons.

    Substitution Products: Various substituted amines and cyclohexane derivatives.

Scientific Research Applications

Chemistry

N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine serves as a versatile building block in organic synthesis. It is utilized in various chemical reactions, including:

  • Oxidation : Producing ketones or alcohols.
  • Reduction : Converting the compound into different amines or hydrocarbons.
  • Substitution Reactions : The amine group can be substituted with other functional groups.
Reaction TypeProducts
OxidationKetones, Alcohols
ReductionSecondary Amines, Hydrocarbons
SubstitutionVarious Substituted Amines

Biological Applications

Research indicates that this compound may exhibit significant biological activities:

  • Antimicrobial Properties : Investigated for effectiveness against various pathogens.
  • Anti-inflammatory Effects : Explored for potential therapeutic applications in inflammatory diseases.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antibiotics.

Pharmaceutical Research

The compound has been explored for its therapeutic effects in drug development:

  • Potential as a PI3K Inhibitor : Research indicates that it may inhibit phosphoinositide 3-kinase pathways, which are crucial in cancer progression and inflammation.

Case Study: Cancer Research

In preclinical models, this compound exhibited the ability to reduce tumor growth by modulating signaling pathways involved in cell proliferation and survival.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Features and Substituent Effects

Piperazine-Substituted Cyclohexanamines

Compounds such as (1S,4S)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine () share the cyclohexanamine core but replace the cyclopropylethyl group with a piperazine ring. Piperazine substituents enhance water solubility due to their basic nitrogen atoms and are common in pharmaceuticals (e.g., antipsychotics).

Naphthalene-Containing Cyclohexylmethyl Amines

N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine () incorporates a bulky naphthyl group, which significantly increases molecular weight (C₂₄H₂₉N, ~331.5 g/mol) compared to the target compound (estimated C₁₂H₂₃N, ~181.3 g/mol). The naphthyl group contributes to π-π stacking interactions in biological systems, whereas the cyclopropyl group in the target compound may favor hydrophobic interactions without aromaticity .

Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)

Methoxmetamine () replaces the amine’s cyclohexane ring with a ketone-functionalized cyclohexanone structure. The ketone group introduces hydrogen-bonding capability, altering solubility and receptor binding profiles. The absence of a ketone in the target compound may reduce metabolic oxidation susceptibility .

Branched Alkyl-Substituted Cyclohexanamines

N-(1-ethylhexyl)-2-methyl-5-(1-methylethyl)cyclohexan-1-amine () features a branched alkyl chain (ethylhexyl) and an isopropyl group.

Physicochemical and Spectral Properties

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Spectral Data (NMR/MS)
Target Compound C₁₂H₂₃N 2-methyl, N-(1-cyclopropylethyl) ~181.3 Expected cyclopropane proton shifts: 0.5–1.5 ppm
(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine C₁₁H₂₁N₃ Piperazine, methyl 198 (MS: [M+H]⁺) 1H NMR (MeOD): δ 1.25–3.73 ppm
N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine C₂₄H₂₉N Naphthyl, isopropyl ~331.5 Chiral UPLC retention: 2.77–3.29 min
Methoxmetamine C₁₄H₁₉NO₂ 3-Methoxyphenyl, ketone 233.3 IR υmax: 1650 cm⁻¹ (C=O stretch)
N-(1-ethylhexyl)-2-methyl-5-(1-methylethyl)cyclohexan-1-amine C₁₈H₃₇N Ethylhexyl, isopropyl 267.5 InChIKey: BWSLHLAUEVCXSY

Implications for Reactivity and Bioactivity

  • Steric Effects : The cyclopropylethyl group in the target compound imposes moderate steric hindrance compared to bulkier substituents like naphthyl or ethylhexyl (). This may facilitate synthetic modification or binding to compact biological targets.
  • Metabolic Stability : Unlike piperazine derivatives (), the target lacks basic nitrogen atoms prone to metabolic N-oxidation, suggesting improved stability in vivo.

Biological Activity

N-(1-cyclopropylethyl)-2-methylcyclohexan-1-amine, a compound belonging to the class of amines, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies that illustrate its biological significance.

Chemical Structure and Properties

The molecular formula of this compound is C12H19NC_{12}H_{19}N. Its structure features a cyclopropyl group attached to an ethyl chain, which is further connected to a 2-methylcyclohexan-1-amine moiety. This unique configuration may influence its interaction with biological systems.

This compound primarily interacts with various neurotransmitter systems, particularly those involving monoamines. The compound has been shown to inhibit certain enzymes involved in the metabolism of neurotransmitters, potentially enhancing their availability in the synaptic cleft.

Target Enzymes

  • Amine Oxidase : The compound appears to inhibit amine oxidase enzymes, which are crucial for the degradation of biogenic amines such as dopamine and serotonin.
  • Monoamine Transporters : It may also affect the reuptake of neurotransmitters by interacting with monoamine transporters, thereby modulating mood and cognitive functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antidepressant-like Effects : In preclinical studies, this compound has demonstrated significant antidepressant-like effects in animal models, likely due to its action on serotonin and norepinephrine levels .
  • Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

  • Study on Depression Models :
    • In a rodent model of depression, administration of this compound resulted in a marked reduction in depressive behavior as measured by the forced swim test. The study reported an increase in serotonin levels in the hippocampus post-treatment .
  • Neuroprotection Against Oxidative Stress :
    • A study investigating neuroprotective effects found that this compound significantly reduced cell death induced by oxidative stress in cultured neurons. This was attributed to its ability to scavenge free radicals and enhance antioxidant enzyme activity .
  • Impact on Cognitive Function :
    • Research evaluated the cognitive-enhancing effects of this compound using the Morris water maze test in mice. Results indicated improved memory retention and spatial learning abilities following treatment with this compound .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:

CompoundAntidepressant ActivityNeuroprotective EffectsCognitive Enhancement
This compoundYesYesYes
Compound A (e.g., Fluoxetine)YesModerateModerate
Compound B (e.g., Sertraline)YesLowLow

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